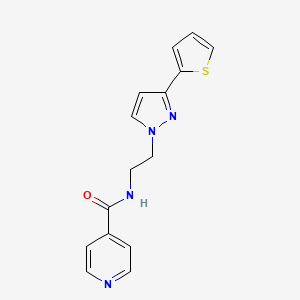

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a heterocyclic compound that incorporates a thiophene ring, a pyrazole ring, and an isonicotinamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of these heterocyclic rings often imparts unique chemical and biological properties, making it a valuable target for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole.

Attachment of the Isonicotinamide Moiety: The final step involves the reaction of the pyrazole-thiophene intermediate with isonicotinoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Pharmacological Applications

-

Anti-inflammatory Properties

- Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. In vitro studies showed a marked reduction in these markers, suggesting potential therapeutic applications in inflammatory diseases .

-

Anticancer Activity

- The compound has been evaluated for its anticancer properties against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). Molecular docking studies suggest that it may act as a potent inhibitor of dihydrofolate reductase, a target in cancer therapy . Case studies have demonstrated significant tumor growth inhibition in xenograft models, indicating its potential as an effective anticancer agent.

-

Antibacterial Activity

- The sulfonamide moiety of the compound allows it to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis. This mechanism has been shown to be effective against various strains of bacteria, including multi-drug resistant pathogens.

- Central Nervous System Effects

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the effects of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide on TNF-alpha and IL-6 production in macrophages:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This data highlights the compound's potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The findings suggest that further optimization could enhance its anticancer efficacy.

Mécanisme D'action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene Derivatives: Compounds like 2-aminothiophene and 2-thiophenecarboxylic acid.

Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 1-phenylpyrazole.

Isonicotinamide Derivatives: Compounds like isoniazid and nicotinamide.

Uniqueness

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is unique due to the combination of its three heterocyclic components, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a synthetic compound that incorporates a thiophene ring, a pyrazole ring, and an isonicotinamide moiety. This structural composition suggests a diverse range of potential biological activities, particularly in medicinal chemistry. The following sections detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Thiophene Ring : Known for its electron-rich properties, which can enhance biological interactions.

- Pyrazole Ring : Associated with various pharmacological activities, including anti-inflammatory and anti-cancer effects.

- Isonicotinamide Moiety : A derivative of vitamin B3, contributing to potential neuroprotective and metabolic effects.

Table 1: Chemical Composition

| Component | Structure |

|---|---|

| Thiophene | C4H4S |

| Pyrazole | C3H3N2 |

| Isonicotinamide | C6H6N2O |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This is particularly significant in cancer therapy where enzyme inhibitors can block tumor growth.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The presence of the thiophene and pyrazole rings can contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit critical pathways involved in tumor growth:

- BRAF(V600E) Inhibition : Pyrazole derivatives have demonstrated efficacy against this mutation commonly found in melanoma .

- Cell Line Studies : Compounds similar to this compound have shown IC50 values below 10 µM against various cancer cell lines .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by findings that pyrazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .

Antimicrobial Properties

Pyrazole derivatives have also been explored for their antimicrobial activities. They can disrupt bacterial cell membranes and inhibit growth through various mechanisms. For instance, one study highlighted the ability of a related pyrazole compound to induce cell lysis in bacterial cultures .

Study on Antitumor Effects

A notable study investigated a series of pyrazole derivatives for their antitumor activity. The results indicated that compounds with structural similarities to this compound displayed promising results against human cancer cell lines, with notable reductions in cell viability observed at low concentrations .

In Vitro Evaluation Against Trypanosoma cruzi

Another study focused on evaluating the bioactivity of pyrazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The findings suggested that certain derivatives exhibited effective inhibition of both replicative and infective stages of the parasite .

Propriétés

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(12-3-6-16-7-4-12)17-8-10-19-9-5-13(18-19)14-2-1-11-21-14/h1-7,9,11H,8,10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGGERHJVVCDOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.